![molecular formula C9H8F3NO2 B1429300 Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate CAS No. 1363210-38-1](/img/structure/B1429300.png)
Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate
Overview
Description
Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate: is a chemical compound characterized by its trifluoromethyl group attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-(trifluoromethyl)pyridine-3-carboxylic acid.
Reaction Steps: The carboxylic acid group is first converted to an acyl chloride using thionyl chloride (SOCl₂). This acyl chloride is then reacted with methanol in the presence of a base (e.g., triethylamine) to form the methyl ester.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure product quality.
Continuous Flow Process: Some industrial setups may use continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.
Reduction: LiAlH₄, in anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that trifluoromethyl groups can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
It is known that compounds with a -cf3 group can improve drug potency .
Action Environment
It is known that the compound should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and stored away from strong oxidizing agents .
Scientific Research Applications
Biological Activities
The unique structural features of methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate contribute to its notable biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The trifluoromethyl group plays a crucial role in enhancing the interaction with biological targets.
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Applications in Medicinal Chemistry
This compound serves as a precursor for synthesizing biologically active compounds. Its derivatives have been investigated for their efficacy in treating conditions such as:
- Neurological Disorders : Compounds derived from this acetate are being explored for their potential in managing central nervous system disorders due to their ability to penetrate the blood-brain barrier effectively .
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .
Agrochemical Applications
In agrochemistry, this compound is being studied for its potential use as a pesticide or herbicide. The trifluoromethyl substitution is known to enhance the biological activity of agrochemicals, increasing their effectiveness against pests while reducing the required dosage .
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, making them promising candidates for new antibiotic development.
- Synthesis of Anti-inflammatory Agents : Researchers synthesized several derivatives of this compound that showed potent anti-inflammatory effects in vitro, indicating its potential for therapeutic use in inflammatory diseases.
Comparison with Similar Compounds
Methyl 2-(6-(trifluoromethyl)pyridin-2-yl)acetate
Methyl 2-(6-(trifluoromethyl)pyridin-4-yl)acetate
Methyl 2-(6-(trifluoromethyl)quinolin-3-yl)acetate
Uniqueness: Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate is unique due to its specific position of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.
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Biological Activity
Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 219.16 g/mol. It features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an acetate moiety at the 2-position. The trifluoromethyl group enhances the compound's electrophilicity and alters its acidity, contributing to its biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Compounds with trifluoromethyl groups are known to enhance biological potency, making them effective against various pathogens. For instance, derivatives of this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.
3. Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For example, one study reported that modifications at specific positions on the pyridine ring significantly altered the cytotoxicity profile, indicating that structural variations can lead to enhanced anti-cancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity.
Modification | Effect on Activity |
---|---|
Trifluoromethyl substitution | Increases potency against microbial targets |
Acetate moiety | Enhances solubility and bioavailability |
Alterations in pyridine position | Can lead to significant changes in cytotoxicity and mechanism of action |
Research has shown that certain substitutions can dramatically affect the compound's interaction with biological macromolecules, such as enzymes and receptors involved in disease pathways .
Case Studies
- Anticancer Activity : A series of experiments evaluated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated that specific derivatives could induce cell death through mechanisms involving microtubule disruption, leading to increased cytotoxicity compared to non-modified versions .
- Antibacterial Efficacy : In a comparative study, this compound was tested against several bacterial strains, including MRSA. The compound exhibited potent antibacterial activity at low concentrations, demonstrating its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
methyl 2-[6-(trifluoromethyl)pyridin-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)4-6-2-3-7(13-5-6)9(10,11)12/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZVFXFYWDERMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197099 | |
Record name | 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363210-38-1 | |
Record name | 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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